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molecular formula C12H18 B085526 1-tert-Butyl-3-ethylbenzene CAS No. 14411-56-4

1-tert-Butyl-3-ethylbenzene

Cat. No. B085526
M. Wt: 162.27 g/mol
InChI Key: MUJPTTGNHRHIPH-UHFFFAOYSA-N
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Patent
US07589095B2

Procedure details

To a stirring solution of 1-tert-butyl-3-ethylbenzene (11.15) in acetonitrile (350 ml) and water (150 ml) at room temperature was added cerium (III) sulfate (6.05 g) and barium bromate (13.5 g). The resulting suspension was heated at reflux for 16 hrs. After cooling to room temperature, the reaction mixture was filtered. Saturated aqueous sodium thiosulphate solution was added to the filtrate, and the product was extracted into DCM (3×100 ml). Combined organics were washed with brine, dried over MgSO4 and concentrated in vacuo to give 1-(3-tert-butyl-phenyl)-ethanone as a yellow oil crude product (13.5 g). 1H NMR (CDCl3): δ 8.00 (s, 1H), 7.75 (d, 1H), 7.61 (d, 1H), 7.39 (t, 1H), 2.61 (s, 3H), 1.36 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([CH2:11][CH3:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S([O-])([O-])(=O)=[O:14].[Ce+3].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Ce+3].Br([O-])(=O)=O.[Ba+2].Br([O-])(=O)=O>C(#N)C.O>[C:1]([C:5]1[CH:6]=[C:7]([C:11](=[O:14])[CH3:12])[CH:8]=[CH:9][CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3.4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC=C1)CC
Name
Quantity
6.05 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ce+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Ce+3]
Name
Quantity
13.5 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[Ba+2].Br(=O)(=O)[O-]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hrs
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium thiosulphate solution was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into DCM (3×100 ml)
WASH
Type
WASH
Details
Combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=CC1)C(C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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